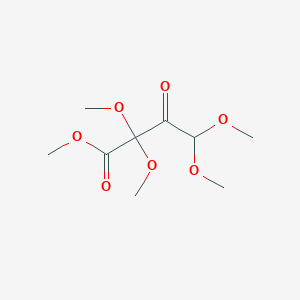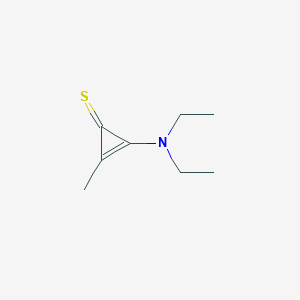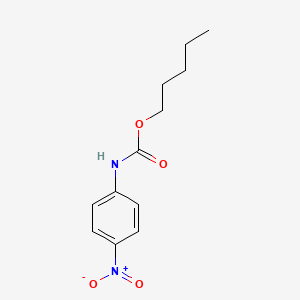![molecular formula C13H19FO2S B14372638 1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene CAS No. 90183-62-3](/img/structure/B14372638.png)
1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene is an organic compound with the molecular formula C13H19FO2S It consists of a benzene ring substituted with a fluoro group and an ethoxy group, which is further connected to a pentane-1-sulfinyl moiety
Preparation Methods
The synthesis of 1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 1-fluoro-2-nitrobenzene with 2-(pentane-1-sulfinyl)ethanol under basic conditions. The reaction typically proceeds as follows:
Nucleophilic Substitution: 1-Fluoro-2-nitrobenzene reacts with 2-(pentane-1-sulfinyl)ethanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: The resulting nitro compound is then reduced to the corresponding amine using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas (H2).
Oxidation: Finally, the amine is oxidized to the desired sulfinyl compound using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide (H2O2) or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group on the benzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include bases (e.g., NaH, K2CO3), reducing agents (e.g., Pd/C, H2, LiAlH4), and oxidizing agents (e.g., m-CPBA, H2O2). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving sulfinyl and fluoro groups.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, participating in various chemical reactions. The fluoro group can influence the compound’s reactivity and stability, affecting its overall behavior in different environments. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene can be compared with other similar compounds, such as:
1-Fluoro-2-[2-(methylsulfinyl)ethoxy]benzene: This compound has a methyl group instead of a pentane group, which can affect its reactivity and applications.
1-Fluoro-2-[2-(ethylsulfinyl)ethoxy]benzene:
1-Fluoro-2-[2-(propylsulfinyl)ethoxy]benzene: This compound has a propyl group instead of a pentane group, resulting in variations in its behavior and applications.
The uniqueness of this compound lies in its specific
Properties
CAS No. |
90183-62-3 |
|---|---|
Molecular Formula |
C13H19FO2S |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
1-fluoro-2-(2-pentylsulfinylethoxy)benzene |
InChI |
InChI=1S/C13H19FO2S/c1-2-3-6-10-17(15)11-9-16-13-8-5-4-7-12(13)14/h4-5,7-8H,2-3,6,9-11H2,1H3 |
InChI Key |
NQLMTIOXBKKFSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)CCOC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


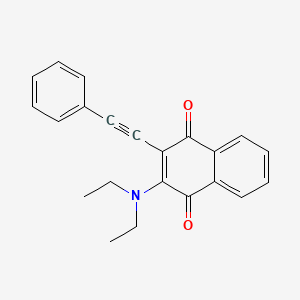
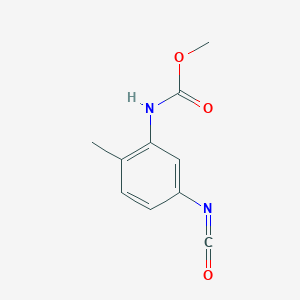
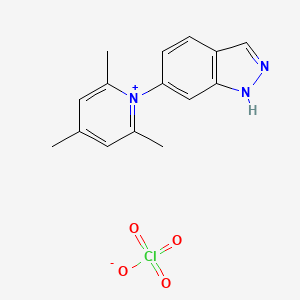
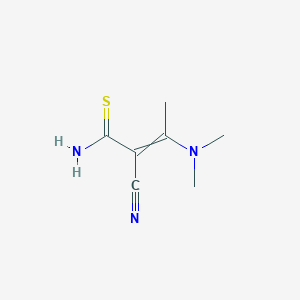

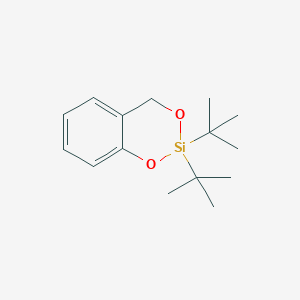
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}-N-hydroxyacetamide](/img/structure/B14372584.png)
![(E)-3-[C-(furan-2-yl)-N-phenylcarbonimidoyl]-4-hydroxy-1,4-diphenylbut-3-ene-1,2-dione](/img/structure/B14372586.png)
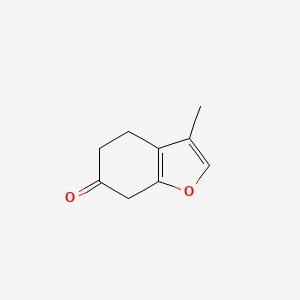
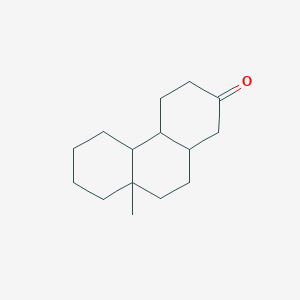
![1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene](/img/structure/B14372622.png)
